molecular formula C11H14ClNO B1521332 [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol CAS No. 784100-54-5

[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol

Cat. No.: B1521332
CAS No.: 784100-54-5
M. Wt: 211.69 g/mol
InChI Key: AKVQSNMSTBJAPG-UHFFFAOYSA-N
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Description

[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is an organic compound characterized by a phenyl ring substituted with a chloro group and a pyrrolidine ring, along with a hydroxymethyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring can interact with enzymes that have binding sites for nitrogen-containing heterocycles . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context. Additionally, the chloro group can form hydrogen bonds with amino acid residues in proteins, further modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways . At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can undergo various transformations, including oxidation and reduction, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its biological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biological effects . This localization is essential for understanding the compound’s mechanism of action and its potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 2-chloro-6-(pyrrolidin-1-yl)benzaldehyde.

    Reduction: Formation of more saturated alcohol derivatives.

    Substitution: Formation of 2-substituted-6-(pyrrolidin-1-yl)phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is explored for its potential biological activities. The presence of the pyrrolidine ring, a common motif in bioactive molecules, suggests possible applications in drug discovery, particularly in the development of compounds with neurological or anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-6-(morpholin-4-yl)phenyl]methanol: Similar structure but with a morpholine ring instead of pyrrolidine.

    [2-Chloro-6-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is unique due to the combination of its chloro and pyrrolidine substituents, which confer distinct reactivity and biological activity profiles. The pyrrolidine ring’s non-planarity and steric effects can lead to unique interactions with biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

(2-chloro-6-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQSNMSTBJAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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